molecular formula C5H9N3O2 B8632390 1-Ethyl-1,3,5-triazinane-2,4-dione CAS No. 66678-74-8

1-Ethyl-1,3,5-triazinane-2,4-dione

Cat. No. B8632390
CAS RN: 66678-74-8
M. Wt: 143.14 g/mol
InChI Key: JSSARRKQIIWPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04423212

Procedure details

To a quantity [370 gm., 2.62 mole] of the 1-ethyl-5-azauracil prepared in Part B, above is added 2200 ml. water and 40 gm. of 5 percent rhodium on activated charcoal. This mixture is put in a Parr hydrogenation chamber and hydrogen gas is introduced to a pressure of 50 pounds per square inch (p.s.i.) and the reaction system is heated to 100° C. When uptake of hydrogen ceases, the hydrogen pressure is increased to 200 p.s.i. and held there for 18 hours. The hydrogenated reaction mixture is rinsed out of the reaction chamber with hot water, filtered while hot, and the filter is washed with one liter of water at 80° C. The aqueous solution is set aside at 25° C. for 18 hours, during which interval crystals form. The crystals are collected on a filter and dried at 50° C. under reduced pressure. There is thus obtained 70 gm. of 5-ethyl-5,6-dihydro-s-triazine-2,4-(1H, 3H)-dione having a melting range between 220° C. and 224° C.
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2].[H][H]>[Rh].O>[CH2:1]([N:3]1[CH2:10][NH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C(C)N1C(=O)NC(=O)N=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above is added 2200 ml
ADDITION
Type
ADDITION
Details
is introduced to a pressure of 50 pounds per square inch (p.s.i.)
WASH
Type
WASH
Details
The hydrogenated reaction mixture is rinsed out of the reaction chamber with hot water
FILTRATION
Type
FILTRATION
Details
filtered while hot, and the filter
WASH
Type
WASH
Details
is washed with one liter of water at 80° C
WAIT
Type
WAIT
Details
The aqueous solution is set aside at 25° C. for 18 hours, during which interval crystals form
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The crystals are collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)N1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.